1-tert-butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea
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Overview
Description
1-tert-Butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea is a compound that combines the structural features of a urea derivative and a benzotriazole moiety. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as corrosion inhibitors . The tert-butyl group adds steric bulk, influencing the compound’s reactivity and stability .
Preparation Methods
The synthesis of 1-tert-butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea typically involves the reaction of 1-methyl-1H-benzotriazole with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of automated reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
1-tert-Butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, especially at the nitrogen atoms, forming various substituted derivatives
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with biological molecules, influencing their activity. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include other benzotriazole derivatives and urea-based molecules. For example:
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares the tert-butyl and nitrogen-containing heterocycle features but differs in its pyrazole structure.
tert-Butyl carbamate: This compound has a similar tert-butyl group but lacks the benzotriazole moiety, making it less versatile in certain applications.
1-tert-Butyl-3-(1-methyl-1H-benzotriazol-5-yl)urea stands out due to its unique combination of steric bulk and heterocyclic structure, providing distinct reactivity and application potential.
Properties
IUPAC Name |
1-tert-butyl-3-(1-methylbenzotriazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O/c1-12(2,3)14-11(18)13-8-5-6-10-9(7-8)15-16-17(10)4/h5-7H,1-4H3,(H2,13,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPENFEBWLQZALM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC2=C(C=C1)N(N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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